N-[3-(6-Fluoro-1H-indol-1-YL)propyl]-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}butanamide
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Overview
Description
Compound X , belongs to the class of indole derivatives. Indole derivatives have garnered significant interest due to their clinical and biological applications. The indole scaffold is present in various synthetic drug molecules, making it a valuable pharmacophore for drug development .
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Indole Formation: Start with 6-fluoroindole, which undergoes a reaction with propylamine to form the N-[3-(6-fluoro-1H-indol-1-yl)propyl] intermediate.
Triazole Ring Formation: The intermediate reacts with 1,2,4-triazole-3-carboxylic acid under suitable conditions to form the triazolopyridine ring.
Amide Formation: Finally, the amide linkage is introduced by reacting the triazolopyridine intermediate with butanoyl chloride.
Industrial Production:: The industrial production of Compound X typically involves optimized reaction conditions, purification steps, and scale-up processes to ensure high yield and purity.
Chemical Reactions Analysis
Compound X can undergo various reactions, including:
Oxidation: Oxidation of the indole moiety.
Reduction: Reduction of the triazolopyridine ring.
Substitution: Substitution reactions at the fluorine position. Common reagents and conditions depend on the specific reaction type.
Major products formed:
- Oxidation: Oxindole derivatives.
- Reduction: Reduced triazolopyridine derivatives.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential antitumor agent.
Chemistry: Used as a building block for designing novel compounds.
Biology: Studied for its effects on cellular pathways.
Mechanism of Action
The precise mechanism of action involves interactions with molecular targets. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique triazolopyridine-indole hybrid structure. Similar compounds include other indole derivatives and triazolopyridines.
Properties
Molecular Formula |
C21H22FN5O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-(6-fluoroindol-1-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H22FN5O/c22-17-9-8-16-10-14-26(18(16)15-17)12-4-11-23-21(28)7-3-6-20-25-24-19-5-1-2-13-27(19)20/h1-2,5,8-10,13-15H,3-4,6-7,11-12H2,(H,23,28) |
InChI Key |
DLCAZHWLQNPGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NCCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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